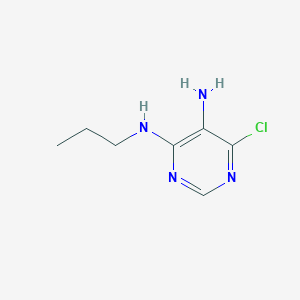

6-Chloro-N4-propyl-4,5-pyrimidinediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-N-propylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN4/c1-2-3-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYPKKOOUKYMZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C(=NC=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428061 | |

| Record name | 6-Chloro-N~4~-propylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195252-56-3 | |

| Record name | 6-Chloro-N~4~-propylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-N4-propyl-4,5-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible and efficient synthesis pathway for 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a valuable building block in medicinal chemistry. The described methodology is based on established and reliable chemical transformations, adapted from the synthesis of analogous pyrimidine derivatives. This document offers detailed experimental protocols, quantitative data from related syntheses, and visual representations of the chemical processes to aid in research and development.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. The pyrimidine core is a common scaffold in a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring a chloro group, a propylamino group, and two adjacent amino groups, allows for diverse subsequent chemical modifications, making it a versatile precursor in drug discovery programs.

This guide details a two-step synthesis pathway commencing from the commercially available starting material, 4,6-dichloro-5-nitropyrimidine. The synthesis involves a selective nucleophilic aromatic substitution followed by a chemoselective reduction of a nitro group.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two sequential steps, starting from 4,6-dichloro-5-nitropyrimidine. The overall transformation is depicted below:

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from the successful synthesis of analogous compounds and are expected to be directly applicable with minor optimization if necessary.

Step 1: Synthesis of 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine

This step involves the selective nucleophilic aromatic substitution of one of the chlorine atoms of 4,6-dichloro-5-nitropyrimidine with propylamine. The reaction is typically carried out at room temperature using a tertiary amine base to scavenge the liberated HCl.

Reaction Scheme:

Caption: Synthesis of the intermediate compound.

Experimental Procedure:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (2.0 eq).

-

To this stirred solution, add propylamine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Dilute the residue with water and extract with ethyl acetate.

-

Wash the organic phase with 1M HCl and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

The crude product can be purified by recrystallization from methanol to afford pure 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of the intermediate to an amino group. A common and effective method for this transformation in the presence of a chloro-substituent is the use of iron powder in the presence of an acidic catalyst like ammonium chloride.

Reaction Scheme:

Caption: Reduction of the nitro-intermediate to the final product.

Experimental Procedure:

-

Dissolve 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine (1.0 eq) in a mixture of ethanol and water.

-

To this solution, add iron powder (3.0 eq) and ammonium chloride (0.6 eq).

-

Heat the mixture to reflux and stir for 5 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate in vacuo.

-

Extract the residue with ethyl acetate.

-

Wash the organic extract with saturated NaHCO3 solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to obtain pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on the reported yields for an analogous synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine[1].

| Step | Reaction | Starting Material | Product | Reagents | Solvent | Conditions | Yield (%) |

| 1 | Amination | 4,6-dichloro-5-nitropyrimidine | 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine | Propylamine, Triethylamine | THF | Room Temp, overnight | ~80 |

| 2 | Reduction | 6-Chloro-5-nitro-N4-propyl-4-pyrimidinamine | This compound | Iron powder, NH4Cl | Ethanol/Water | Reflux, 5h | ~80 |

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis pathway detailed in this guide offers a reliable and efficient method for the preparation of this compound. The two-step process, involving a selective amination followed by a nitro group reduction, utilizes readily available starting materials and reagents. The provided experimental protocols and quantitative data from analogous syntheses serve as a strong foundation for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-N4-propyl-4,5-pyrimidinediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N4-propyl-4,5-pyrimidinediamine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a plausible biological signaling pathway associated with this class of compounds. The quantitative data presented herein is based on computational predictions, offering valuable insights for further experimental investigation.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Due to the limited availability of experimental data for this compound, the following table summarizes its predicted physicochemical properties. These values were obtained using established computational models and provide a foundational dataset for this molecule.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₇H₁₁ClN₄ | - |

| Molecular Weight | 186.64 g/mol | - |

| Melting Point | 150-180 °C | Estimation based on related structures |

| Boiling Point | 350-400 °C | Estimation based on related structures |

| Aqueous Solubility | -2.5 to -3.5 (logS) | Computational (ALOGPS) |

| pKa (most basic) | 4.5 - 5.5 | Computational (ACD/Labs) |

| logP | 1.5 - 2.5 | Computational (ALOGPS, Molinspiration) |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Experimental Protocols

Accurate experimental determination of the physicochemical properties is crucial for drug development. The following section outlines detailed methodologies for the key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Protocol:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

For accuracy, the determination should be repeated at least twice, and the average value reported.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability.

Protocol (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is expressed in units of mg/mL or µg/mL.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding the ionization state of a compound at different physiological pH values.

Protocol (Potentiometric Titration):

-

A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa value is determined from the midpoint of the buffer region of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Protocol (Shake-Flask Method):

-

A solution of this compound is prepared in either n-octanol or water.

-

A known volume of this solution is mixed with an equal volume of the other immiscible solvent (water or n-octanol, respectively) in a sealed container. The n-octanol and water phases should be pre-saturated with each other.

-

The mixture is agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Potential Biological Signaling Pathway

Substituted pyrimidines are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[1] Research on structurally related compounds suggests that they may exert their anticancer effects by modulating cell cycle progression.[1] A plausible mechanism of action for this compound could involve the disruption of the G2/M checkpoint in the cell cycle.[1]

G2/M Checkpoint Signaling Pathway

The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. The following diagram illustrates a simplified representation of this pathway, which could be a potential target for this compound.

Caption: Simplified G2/M checkpoint signaling pathway.

Synthesis Workflow

The synthesis of this compound can be approached through a multi-step process, common for the synthesis of substituted pyrimidines. A general workflow is outlined below.

Caption: General synthesis workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. The presented predicted data, along with detailed experimental protocols, offer a starting point for the comprehensive characterization of this compound. The potential involvement of this molecule in the G2/M cell cycle checkpoint pathway highlights a promising avenue for future biological and pharmacological investigations. Experimental validation of the predicted properties and biological activities is essential for advancing the development of this compound as a potential therapeutic agent.

References

Unveiling the Molecular Siege: A Technical Guide to the Mechanism of Action of 6-Chloro-N4-propyl-4,5-pyrimidinediamine (SC-514)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N4-propyl-4,5-pyrimidinediamine, more commonly known as SC-514, is a potent and selective small molecule inhibitor of the IκB kinase β (IKKβ) subunit. This technical guide provides an in-depth exploration of its mechanism of action, focusing on its role as an ATP-competitive inhibitor within the canonical nuclear factor-κB (NF-κB) signaling pathway. We will detail the molecular interactions, downstream cellular consequences, and key experimental methodologies used to elucidate its function. Quantitative data on its inhibitory potency and selectivity are presented, alongside detailed protocols for essential assays. Visual representations of the signaling cascade and experimental workflows are provided to facilitate a comprehensive understanding of SC-514 as a critical tool in NF-κB research and as a potential therapeutic agent.

Introduction to this compound (SC-514)

SC-514 is a synthetic pyrimidine derivative that has garnered significant attention for its specific and reversible inhibition of IKKβ, a key kinase in the pro-inflammatory NF-κB signaling cascade.[1][2] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including inflammatory disorders and various cancers. SC-514 serves as an invaluable chemical probe for dissecting the intricate mechanisms of NF-κB signaling and holds potential for therapeutic intervention.

Chemical Profile:

| Property | Value |

| IUPAC Name | 6-chloro-N4-propylpyrimidine-4,5-diamine |

| Synonyms | SC-514 |

| CAS Number | 195252-56-3 |

| Molecular Formula | C₇H₁₁ClN₄ |

| Molecular Weight | 186.64 g/mol |

Core Mechanism of Action: Targeting the IKKβ-NF-κB Axis

The primary mechanism of action of SC-514 is its selective, reversible, and ATP-competitive inhibition of IKKβ.[1][3]

The Canonical NF-κB Signaling Pathway

Under basal conditions, the NF-κB transcription factor, typically a heterodimer of p65 (RelA) and p50, is held inactive in the cytoplasm through its association with the inhibitor of κBα (IκBα).[1] Upon stimulation by various pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), or lipopolysaccharide (LPS), the IKK complex is activated.[1][4] This complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (IKKγ), phosphorylates IκBα on serine residues 32 and 36.[5] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[1] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the p65 subunit of NF-κB, leading to its translocation into the nucleus.[1] Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, initiating the transcription of a wide array of pro-inflammatory and pro-survival genes, including cytokines (e.g., IL-6, IL-8) and enzymes (e.g., COX-2).[1]

SC-514 as an IKKβ Inhibitor

SC-514 exerts its inhibitory effect by directly binding to the ATP-binding pocket of IKKβ.[1] This competitive inhibition prevents the transfer of a phosphate group from ATP to IκBα. Consequently, IκBα remains unphosphorylated and stable, continuing to sequester the NF-κB complex in the cytoplasm.[1] This blockade of NF-κB nuclear translocation effectively abrogates the downstream transcriptional activation of NF-κB target genes.

Quantitative Data Summary

The inhibitory activity of SC-514 has been quantified in various assays. The following tables summarize the key data.

Table 1: Inhibitory Potency of SC-514

| Target | IC₅₀ Value | Cell/System | Reference(s) |

| IKKβ (IKK-2) | 3 - 12 µM | Recombinant Enzyme | [1][3] |

| RANKL-induced Osteoclastogenesis | <5 µM | RAW264.7 cells | [6][7] |

Table 2: Inhibition of NF-κB-Dependent Gene Expression by SC-514 in IL-1β-induced Rheumatoid Arthritis-Derived Synovial Fibroblasts (RASFs)

| Gene | IC₅₀ Value | Reference(s) |

| IL-6 | 20 µM | [1] |

| IL-8 | 20 µM | [1] |

| COX-2 | 8 µM | [1] |

Table 3: Selectivity Profile of SC-514 Against Other Kinases

| Kinase | IC₅₀ Value (µM) | Fold Selectivity vs. IKKβ (approx.) | Reference(s) |

| IKKα | >200 | >15-fold | [2] |

| CDK2/CycA | 61 | ~5-20-fold | [2] |

| Aurora A | 71 | ~6-24-fold | [2] |

| PRAK | 75 | ~6-25-fold | [2] |

| MSK | 123 | ~10-41-fold | [2] |

| JNK, p38, MK2, ERK | >10-fold selective | Not specified | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the characterization of SC-514's mechanism of action.

IKKβ Kinase Assay

This biochemical assay directly measures the inhibitory effect of SC-514 on the enzymatic activity of recombinant IKKβ.

-

Materials:

-

Recombinant human IKKβ

-

IKKtide (synthetic peptide substrate for IKKβ)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

SC-514

-

ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

-

96-well white plates

-

Plate reader capable of measuring luminescence

-

-

Protocol:

-

Prepare serial dilutions of SC-514 in kinase assay buffer.

-

In a 96-well plate, add the kinase assay buffer, recombinant IKKβ enzyme, and the IKKtide substrate.

-

Add the diluted SC-514 or vehicle control (DMSO) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 30-60 minutes.[1]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the kinase activity. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB, providing a functional readout of IKKβ inhibition by SC-514.

-

Materials:

-

Cell line (e.g., HEK293, RAW264.7)

-

NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene)

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

SC-514

-

NF-κB activator (e.g., TNF-α, IL-1β, LPS)

-

Dual-Luciferase® Reporter Assay System (Promega) or equivalent

-

Luminometer

-

-

Protocol:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of SC-514 or vehicle control for 1-2 hours.[1]

-

Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-24 hours.[1]

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of inhibition of NF-κB activity for each concentration of SC-514 relative to the stimulated control.

-

Western Blot for IκBα Degradation and p65 Nuclear Translocation

This assay visualizes the direct downstream effects of IKKβ inhibition by SC-514 on IκBα stability and NF-κB localization.

-

Materials:

-

Cell line (e.g., HeLa, RAW264.7)

-

SC-514

-

NF-κB activator (e.g., 1 µg/mL LPS)[1]

-

RIPA buffer with protease and phosphatase inhibitors

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/whole-cell lysate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Plate cells and allow them to adhere.

-

Pre-treat with SC-514 or vehicle for 1-2 hours, followed by stimulation with an NF-κB activator for various time points (e.g., 0, 15, 30, 60 minutes).[1]

-

For IκBα degradation: Lyse the whole cells in RIPA buffer.[1]

-

For p65 translocation: Fractionate the cells into nuclear and cytoplasmic extracts.[1]

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Conclusion

This compound (SC-514) is a well-characterized, selective, and reversible ATP-competitive inhibitor of IKKβ. Its ability to potently block the canonical NF-κB signaling pathway by preventing IκBα degradation makes it an indispensable tool for researchers investigating inflammation, immunity, and cancer. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for the scientific community to effectively utilize SC-514 in their research endeavors and to further explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Chloro-N4-propylpyrimidine-4,5-diamine (CAS No. 195252-56-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N4-propylpyrimidine-4,5-diamine (CAS No. 195252-56-3), a key heterocyclic building block in medicinal chemistry. The document details its chemical structure, synthesis, and its significant role as an intermediate in the development of targeted therapeutics, particularly kinase inhibitors for oncology. While specific biological activity data for the title compound is limited in publicly available literature, this guide extrapolates potential applications and discusses relevant signaling pathways based on the activities of its derivatives. Detailed experimental protocols for the synthesis of related compounds and general methodologies for anticancer screening are also provided to facilitate further research and development.

Chemical Structure and Properties

6-Chloro-N4-propylpyrimidine-4,5-diamine is a substituted pyrimidine with the following chemical structure:

Chemical Formula: C₇H₁₁ClN₄

Molecular Weight: 186.64 g/mol

IUPAC Name: 6-chloro-N4-propylpyrimidine-4,5-diamine

CAS Number: 195252-56-3

Canonical SMILES: CCCNc1c(ncn(c1Cl)N)N

| Property | Value |

| Appearance | White to Off-White Powder |

| Purity | Typically ≥97% |

| Storage | 2-8°C, protect from light, store under inert gas |

Synthesis

The synthesis of 6-Chloro-N4-propylpyrimidine-4,5-diamine typically involves a multi-step process starting from a commercially available pyrimidine derivative. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of N4-Substituted-6-chloropyrimidine-4,5-diamines (General Procedure)

This protocol is a representative example for the synthesis of related N4-substituted pyrimidine diamines and can be adapted for the synthesis of the title compound.

Materials:

-

4,6-Dichloropyrimidine-5-amine

-

Propylamine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of 4,6-dichloropyrimidine-5-amine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0-3.0 eq).

-

Add propylamine (1.0-1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-Chloro-N4-propylpyrimidine-4,5-diamine.

Role in Drug Discovery and Medicinal Chemistry

6-Chloro-N4-propylpyrimidine-4,5-diamine serves as a crucial intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors.[1] The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. The substituents on the pyrimidine ring, including the chloro and N-propyl groups of the title compound, provide vectors for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidates.

Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a typical workflow for the utilization of 6-Chloro-N4-propylpyrimidine-4,5-diamine in the synthesis of kinase inhibitors.

Caption: Synthetic workflow for kinase inhibitors.

Potential Biological Activity and Signaling Pathways

While direct biological data for 6-Chloro-N4-propylpyrimidine-4,5-diamine is scarce, the extensive research on its derivatives allows for the extrapolation of its potential therapeutic applications and the signaling pathways it may influence. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Derivatives of 6-Chloro-N4-propylpyrimidine-4,5-diamine are frequently investigated as inhibitors of various protein kinases implicated in cancer progression. These kinases are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Potential Kinase Targets and Signaling Pathways:

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling can starve tumors and inhibit their growth.

-

Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

-

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Inhibitors of CDKs can induce cell cycle arrest and are effective in treating certain types of cancer.

The following diagram depicts a simplified overview of the EGFR signaling pathway, a common target for pyrimidine-based inhibitors.

References

Spectroscopic Characterization of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-N4-propyl-4,5-pyrimidinediamine, a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a compilation of data from structurally related analogs, alongside detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This approach allows for an informed estimation of the expected spectral characteristics of the title compound.

Molecular Structure and Properties

This compound

| Property | Value |

| Molecular Formula | C₇H₁₁ClN₄ |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | 6-chloro-N4-propylpyrimidine-4,5-diamine |

| CAS Number | 195252-56-3 |

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for compounds structurally related to this compound. This data can be used to predict the spectral features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

No direct NMR data for this compound was publicly available. The following table presents ¹³C NMR data for the related compound 2,4-Diamino-6-chloropyrimidine .

Table 1: ¹³C NMR Data for 2,4-Diamino-6-chloropyrimidine

| Chemical Shift (ppm) | Assignment |

| 163.7 | C4 |

| 161.9 | C2 |

| 156.4 | C6 |

| 89.1 | C5 |

Data obtained from publicly available spectral databases for a related compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of the parent structure, 6-chloro-4,5-pyrimidinediamine , provides insight into the expected vibrational modes.[1]

Table 2: IR Absorption Bands for 6-chloro-4,5-pyrimidinediamine [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amines) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 1650-1550 | Strong | C=N and C=C stretching (pyrimidine ring) |

| 1480-1400 | Medium | Ring stretching |

| ~750 | Strong | C-Cl stretching |

Mass Spectrometry (MS) Data

Mass spectrometry data for the related compound 4-Chloro-2,6-diaminopyrimidine is available.[2] The fragmentation pattern can be indicative of the behavior of this compound under electron ionization.

Table 3: Mass Spectrometry Data for 4-Chloro-2,6-diaminopyrimidine [2]

| m/z | Relative Intensity (%) | Possible Fragment |

| 144 | 100 | [M]⁺ |

| 109 | 60 | [M-Cl]⁺ |

| 82 | 45 | [M-Cl-HCN]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for acquiring NMR, IR, and MS spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Data Format: Transmittance or Absorbance

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 50-500

-

Scan Speed: 1000 amu/s

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques in structure elucidation.

References

General Experimental Protocols for In Vitro Stability Assessment

In Vitro Stability of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Review of Available Data

Introduction

This document aims to provide a comprehensive overview of the in vitro stability of the chemical compound this compound. This compound belongs to the pyrimidine class of molecules, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Understanding the in vitro stability of a compound is a critical early step in the drug development process, as it provides insights into its metabolic fate and potential for degradation, which can influence its bioavailability and efficacy.

Despite a thorough search of publicly available scientific literature and databases, no specific experimental data on the in vitro stability of this compound could be located. The information is primarily limited to chemical and supplier databases, which do not contain the requisite experimental results for a detailed stability analysis.

Given the absence of direct data, this guide will outline the general experimental protocols typically employed to assess the in vitro stability of such compounds. This will provide researchers with a framework for designing their own studies to generate the necessary data for this compound.

The in vitro stability of a compound is commonly evaluated using subcellular fractions of liver tissue, such as liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. The general workflow for such an experiment is outlined below.

Experimental Workflow

Caption: General workflow for an in vitro metabolic stability assay.

Detailed Methodology:

-

Preparation of Reagents:

-

Test Compound Stock Solution: A stock solution of this compound would be prepared in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Liver Microsomes: Commercially available pooled liver microsomes (from human, rat, or other species of interest) are typically used. They are stored at -80°C and thawed on ice before use.

-

Cofactor Solution: An NADPH-regenerating system is often used to ensure the continuous activity of cytochrome P450 enzymes. This solution typically contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

-

Incubation Buffer: A phosphate buffer (e.g., 100 mM, pH 7.4) is commonly used to maintain physiological pH during the incubation.

-

-

Incubation Procedure:

-

The incubation mixture is prepared by adding the liver microsomes, incubation buffer, and the test compound to a microcentrifuge tube or a well of a 96-well plate.

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

The metabolic reaction is initiated by the addition of the cofactor solution.

-

The final concentration of the test compound is typically low (e.g., 1 µM) to ensure that enzyme kinetics are in the linear range. The final protein concentration of the microsomes is also standardized (e.g., 0.5 mg/mL).

-

-

Sampling and Reaction Quenching:

-

Aliquots of the incubation mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The metabolic reaction in each aliquot is immediately stopped (quenched) by adding a cold organic solvent, such as acetonitrile, often containing an internal standard for analytical purposes.

-

-

Sample Analysis:

-

The quenched samples are centrifuged to precipitate the proteins.

-

The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a sensitive analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The concentration of the parent compound at each time point is determined from the LC-MS/MS data.

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the linear portion of this plot is used to calculate the elimination rate constant (k).

-

The in vitro half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.

-

The intrinsic clearance (Clint) can also be calculated, which represents the volume of liver microsomal matrix cleared of the drug per unit time per unit of protein.

-

Expected Data Presentation

Should experimental data for this compound become available, it would typically be summarized in a table format for clarity and ease of comparison.

Table 1: Hypothetical In Vitro Metabolic Stability Data

| Compound | Species | Half-life (t1/2, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |

| This compound | Human | Data not available | Data not available |

| This compound | Rat | Data not available | Data not available |

| Positive Control (e.g., Verapamil) | Human | Expected Value | Expected Value |

| Negative Control (e.g., Warfarin) | Human | Expected Value | Expected Value |

Potential Metabolic Pathways

While no specific metabolic pathways have been identified for this compound, compounds containing a pyrimidine ring and alkylamino side chains can undergo several common metabolic transformations.

Caption: Potential metabolic pathways for pyrimidine derivatives.

Phase I Metabolism:

-

Hydroxylation: The propyl side chain is a likely site for hydroxylation by cytochrome P450 enzymes.

-

N-dealkylation: The bond between the nitrogen atom and the propyl group could be cleaved.

-

Oxidation: The pyrimidine ring itself could undergo oxidation.

Phase II Metabolism:

-

Glucuronidation: If hydroxylated metabolites are formed, they can be further conjugated with glucuronic acid to increase their water solubility and facilitate excretion.

There is currently a lack of publicly available data on the in vitro stability of this compound. The information provided in this guide outlines the standard experimental procedures that would be necessary to generate this crucial data. Such studies would be invaluable for progressing the development of this compound as a potential therapeutic agent. Researchers are encouraged to perform these experiments to fill the existing data gap.

A Technical Guide to the Potential Biological Targets of 6-Chloro-N4-propyl-4,5-pyrimidinediamine

Disclaimer: Direct experimental data on the biological targets of 6-Chloro-N4-propyl-4,5-pyrimidinediamine is not extensively available in public literature. This document synthesizes information from studies on structurally related pyrimidine-diamine and quinazoline compounds to forecast its most probable biological targets and mechanisms of action. The targets and pathways described herein represent high-probability hypotheses that require experimental validation.

Executive Summary

This compound belongs to the pyrimidine-diamine class of heterocyclic compounds, a scaffold frequently utilized in the development of kinase inhibitors and other pharmacologically active agents. Analysis of analogous structures strongly suggests that this compound is likely to exhibit inhibitory activity against key enzymes involved in cell cycle regulation and oncogenic signaling. The primary predicted targets are Cyclin-Dependent Kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle progression and are frequently dysregulated in cancer. Secondary potential targets include receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Furthermore, related pyrimidine scaffolds have been identified as allosteric modulators of dopamine receptors, suggesting a potential, albeit less certain, role in CNS-related pathways. This guide provides a detailed overview of these potential targets, their associated signaling pathways, relevant quantitative data from analogous compounds, and detailed experimental protocols for validation.

Primary Potential Targets: Cyclin-Dependent Kinases (CDKs)

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for ATP-competitive inhibition of CDKs. These serine/threonine kinases are essential for regulating cell cycle progression, and their inhibition is a validated strategy in oncology.[1][2] Compounds structurally similar to this compound have demonstrated potent inhibition of CDK2/Cyclin A and CDK9/Cyclin T1.[3][4]

-

CDK2: In complex with Cyclin E and Cyclin A, CDK2 is a key regulator of the G1 to S phase transition and S phase progression.[5][6][7] Inhibition of CDK2 leads to cell cycle arrest, preventing DNA replication and cell division.[8][9]

-

CDK9: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 phosphorylates RNA polymerase II, promoting transcriptional elongation of key survival genes, such as MYC and MCL1. Its inhibition can lead to apoptosis in cancer cells dependent on these transcripts.

Quantitative Data: Activity of Analogous N2,N4-Disubstituted Pyrimidine-2,4-diamines

The following table summarizes the inhibitory activity of various N2,N4-disubstituted pyrimidine-2,4-diamines against CDK2 and CDK9, demonstrating the potential of this chemical class.

| Compound Reference | R2 Substituent | R4 Substituent | CDK2/cyclin A IC50 (nM) | CDK9/cyclin T1 IC50 (nM) | Cell Line (MDA-MB-231) IC50 (µM) |

| 3g [3] | 4-fluorophenyl | 4-(methylsulfonyl)phenyl | 83 | 102 | 1.8 |

| 3c [3] | 4-fluorophenyl | 3-cyanophenyl | 134 | 65 | 3.1 |

| 2a [3] | 2,4-difluorophenyl | 4-chlorophenyl | 123 | 240 | 1.2 |

| 2d [3] | 2,4-difluorophenyl | 3-cyanophenyl | 115 | 114 | 1.3 |

| 3b [3] | 4-fluorophenyl | 4-cyanophenyl | 118 | 75 | 1.6 |

Data extracted from SAR studies on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors.[3]

Signaling Pathway: CDK2 in Cell Cycle Progression

Inhibition of CDK2/Cyclin E prevents the phosphorylation of the Retinoblastoma (Rb) protein. This keeps Rb bound to the transcription factor E2F, blocking the transcription of genes necessary for S-phase entry and arresting the cell cycle at the G1/S checkpoint.[7][8]

Experimental Protocols

This protocol describes a method to determine the inhibitory effect of a compound on a specific kinase by measuring the amount of ATP remaining after the kinase reaction.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Enzyme Preparation: Reconstitute recombinant human CDK2/Cyclin A enzyme in kinase buffer to a working concentration of 2x the final desired concentration (e.g., 1-5 ng/µL).

-

Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate for CDK2 (e.g., a derivative of Histone H1) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme (e.g., 10 µM).

-

Test Compound: Prepare a 10-point serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound dilution to wells of a 384-well white plate. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

-

Add 5 µL of the 2x enzyme preparation to the test and positive control wells. Add 5 µL of kinase buffer to the blank wells.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and detect remaining ATP by adding 20 µL of a commercial luminescent ATP detection reagent (e.g., ADP-Glo™).

-

Incubate for 40 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis (IC50 Determination):

-

Subtract the background luminescence (blank wells) from all other measurements.

-

Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition) and a known potent inhibitor (100% inhibition control).

-

% Inhibition = 100 * (1 - (Luminescence_Test / Luminescence_PositiveControl))

-

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10][11]

-

This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.

-

Cell Culture and Treatment:

-

Seed a cancer cell line (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 or 48 hours. Include a vehicle control (DMSO).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the fluorescence intensity.

-

-

Data Interpretation:

-

Use cell cycle analysis software to generate histograms of cell count versus DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

An accumulation of cells in a specific phase (e.g., G2/M) in the treated samples compared to the control indicates cell cycle arrest at that checkpoint.[3][4]

-

Secondary Potential Targets: Receptor Tyrosine Kinases (RTKs)

The pyrimidine and related quinazoline scaffolds are integral to numerous approved RTK inhibitors.[12] Given the structural similarities, this compound may exhibit inhibitory activity against EGFR and VEGFR2, two RTKs critical to tumor growth, proliferation, and angiogenesis.[13][14]

Quantitative Data: Activity of Analogous Quinazoline-Based Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (µM) |

| Gefitinib [12] | EGFR | 2-37 | A549 (EGFR wt) | 15.59 |

| Erlotinib [15] | EGFR | 2 | MDA-MB-231 | 2.55 |

| Osimertinib [16] | EGFR (T790M) | <1 | H1975 (T790M) | 0.01 |

| Vandetanib | VEGFR2 | 40 | - | - |

| Axitinib | VEGFR2 | 0.2 | - | - |

Signaling Pathways: EGFR and VEGFR2

Both EGFR and VEGFR2 are activated by ligand binding, leading to receptor dimerization, autophosphorylation, and the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.[17][18][19][20][21]

Potential CNS Target: Dopamine Receptors

Recent studies have shown that pyrimidine-related scaffolds, such as thieno[2,3-d]pyrimidines, can function as negative allosteric modulators (NAMs) of dopamine receptors, particularly the D2 receptor.[22][23] Allosteric modulators bind to a site distinct from the endogenous ligand (dopamine), offering a more nuanced way to tune receptor signaling up or down, which is a desirable property for CNS therapeutics. While this is a more speculative target for the title compound, the chemical precedent exists.

Experimental Workflow: Identifying Allosteric Modulation

Identifying and characterizing allosteric modulators requires a different approach than screening for simple competitive antagonists. The key is to measure the modulator's effect on the concentration-response curve of the endogenous agonist (dopamine).

Conclusion and Future Directions

Based on robust evidence from structurally related compounds, the most probable biological targets for this compound are Cyclin-Dependent Kinases , with a strong likelihood of activity against CDK2 . This suggests its primary potential as an anticancer agent that functions by inducing cell cycle arrest. Secondary, but also plausible, targets include the receptor tyrosine kinases EGFR and VEGFR2 .

The following experimental cascade is recommended for the validation of these hypotheses:

-

Broad Kinase Panel Screening: Profile the compound against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 µM) to identify primary targets and assess selectivity.

-

IC50 Determination: For any primary hits from the panel (especially CDKs, EGFR, VEGFR2), perform detailed dose-response studies to determine precise IC50 values.

-

Cellular Assays: Confirm target engagement in a cellular context using assays such as Western blotting to detect phosphorylation of downstream substrates (e.g., p-Rb for CDK2, p-ERK for EGFR/VEGFR2).

-

Phenotypic Screening: Conduct cell-based assays to measure antiproliferative effects across a panel of cancer cell lines and perform flow cytometry to confirm the mechanism of action (e.g., G1/S or G2/M arrest).

This systematic approach will elucidate the true biological targets of this compound and validate its potential as a lead compound for drug development.

References

- 1. CDK2 Inhibitor——Important Regulator of Cell Cycle Control [synapse.patsnap.com]

- 2. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]

- 8. What are CDK2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Regulation of the cell cycle by the cdk2 protein kinase in cultured human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.monash.edu [research.monash.edu]

- 23. mdpi.com [mdpi.com]

Preliminary Toxicity Screening of 6-Chloro-N4-propyl-4,5-pyrimidinediamine: A Technical Guide

Disclaimer: This document provides a technical guide on the recommended methodologies for conducting a preliminary toxicity screening of 6-Chloro-N4-propyl-4,5-pyrimidinediamine. As of the writing of this guide, specific toxicity data for this compound is not publicly available. The experimental protocols and data presentation formats described herein are based on established OECD guidelines and common practices in preclinical drug development for similar pyrimidine derivatives.

Introduction

This compound is a heterocyclic organic compound featuring a substituted pyrimidine core.[1][2] Derivatives of pyrimidine are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties.[1][3][4] A thorough evaluation of the toxicity profile is a critical step in the preclinical assessment of any new chemical entity intended for therapeutic use. This guide outlines a proposed workflow for the preliminary toxicity screening of this compound, encompassing both in vivo acute toxicity studies and in vitro cytotoxicity assays.

In Vivo Acute Toxicity Assessment

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance.[5] These studies are crucial for determining the median lethal dose (LD50) and for identifying potential target organs for toxicity. The following protocols are based on internationally recognized OECD guidelines to ensure data quality and animal welfare.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Guideline 425)

The Up-and-Down Procedure is a sequential dosing method that minimizes the number of animals required to estimate the LD50.[6][7]

Experimental Protocol:

-

Animal Model: Healthy, young adult nulliparous and non-pregnant female rats of a commonly used laboratory strain are the preferred model.[5][7] Animals should be between 8 and 12 weeks old and their weight should fall within ± 20% of the mean initial weight.[7]

-

Housing and Acclimatization: Animals should be housed in appropriate conditions with a 12-hour light/dark cycle, a temperature of 22°C (± 3°C), and relative humidity between 50-60%.[7] They should be acclimatized to the laboratory conditions for at least five days prior to the study.[8]

-

Dose Administration: The test substance is administered orally by gavage. An aqueous solution is preferred, but a solution in oil (e.g., corn oil) can be used if necessary.[5] The volume administered should not exceed 1 ml/100 g of body weight for rodents.[5]

-

Dosing Procedure:

-

A single animal is dosed at a starting dose level, typically chosen based on available structure-activity relationship data.

-

If the animal survives, the next animal is dosed at a higher fixed increment (e.g., a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower fixed increment.

-

This sequential process continues until the stopping criteria are met.

-

-

Observation Period: Animals are observed for a total of 14 days.[6] Special attention should be paid to changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns.[7][9]

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Data Presentation:

The results of the acute oral toxicity study should be summarized in a clear and concise table.

| Parameter | Value | Confidence Interval (95%) |

| LD50 | Data not available | Data not available |

| Slope of Dose-Response Curve | Data not available | Data not available |

| Observed Clinical Signs | Detailed description of signs (e.g., lethargy, tremors, salivation) | |

| Gross Necropsy Findings | Description of any abnormalities observed in organs |

Acute Dermal Toxicity (Based on OECD Guideline 402)

While oral toxicity is the primary initial assessment, dermal toxicity may be relevant depending on the intended application of the compound.

Experimental Protocol:

-

Animal Model: Young adult rats (200-300g) with healthy, intact skin are used.[8]

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure Duration: The exposure period is 24 hours.

-

Observation Period: Similar to the oral toxicity study, animals are observed for 14 days for signs of toxicity.[6]

Data Presentation:

| Parameter | Value |

| Dermal LD50 | Data not available |

| Skin Irritation Score | Description of erythema and edema |

| Observed Systemic Effects | Detailed description of any clinical signs of toxicity |

In Vitro Cytotoxicity Screening

In vitro cytotoxicity assays are essential for providing initial data on a compound's potential to cause cell death and for elucidating possible mechanisms of toxicity.[10]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Experimental Protocol:

-

Cell Lines: A panel of human cancer cell lines (e.g., HepG2 for liver, MCF-7 for breast) and a normal human cell line (e.g., MRC-5 lung fibroblasts) should be used to assess both anticancer activity and general cytotoxicity.[11]

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[10]

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM).[10] A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.[10]

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[10]

Data Presentation:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

| HepG2 (Liver Carcinoma) | Data not available | Data not available |

| MCF-7 (Breast Adenocarcinoma) | Data not available | Data not available |

| PC3 (Prostate Carcinoma) | Data not available | Data not available |

| MRC-5 (Normal Lung Fibroblasts) | Data not available | N/A |

The Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[11]

Visualizations

Experimental Workflows

Caption: General workflow for in vivo and in vitro preliminary toxicity screening.

Potential Signaling Pathway Perturbation

While the specific mechanisms of toxicity for this compound are unknown, related pyrimidine derivatives have been shown to modulate cell cycle progression, potentially through interactions with kinases such as Aurora kinases.[1] A generalized diagram of a cell cycle checkpoint pathway that could be investigated is presented below.

Caption: Hypothetical signaling pathway for pyrimidine derivative-induced cell cycle arrest.

Conclusion

This technical guide provides a framework for the initial toxicity assessment of this compound. The outlined in vivo and in vitro studies are fundamental for establishing a preliminary safety profile of this compound. The data generated from these experiments will be crucial for making informed decisions regarding the continued development of this and related pyrimidine derivatives as potential therapeutic agents. It is imperative that all animal studies are conducted in accordance with ethical guidelines and regulations.

References

- 1. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]

- 2. 195252-56-3|6-Chloro-N4-propylpyrimidine-4,5-diamine|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. umwelt-online.de [umwelt-online.de]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Cell-based Assays Using 6-Chloro-N4-propyl-4,5-pyrimidinediamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific biological targets of 6-Chloro-N4-propyl-4,5-pyrimidinediamine is limited. The following application notes are based on the common activities of pyrimidinediamine derivatives as kinase inhibitors. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is used as a representative model for these protocols. Researchers should validate the specific targets of this compound independently.

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidinediamine class of molecules. Derivatives of 2,4-pyrimidinediamine have been investigated for their potential as potent dual inhibitors of anaplastic lymphoma kinase (ALK) and histone deacetylases (HDAC)[1][2][3]. Structurally related compounds have been shown to exhibit anticancer properties by inhibiting cell replication and inducing apoptosis in various cancer cell lines[4]. Given the prevalence of pyrimidine scaffolds in kinase inhibitor drug discovery, this compound is a candidate for investigation as a modulator of critical cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

The EGFR signaling cascade is a crucial pathway that regulates cell growth, survival, proliferation, and differentiation[5]. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways[6][7]. Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention[6]. The following protocols outline methods to assess the efficacy of this compound as a potential inhibitor of the EGFR signaling pathway in cell-based assays.

Signaling Pathway Diagram

The diagram below illustrates the simplified EGFR signaling cascade, highlighting key components that are often assessed to determine the efficacy of an inhibitor.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Protocols

Cell Viability Assay (WST-1 Method)

This protocol is for determining the effect of this compound on the viability of a cancer cell line overexpressing EGFR (e.g., A549). The WST-1 assay is a colorimetric method for the non-radioactive quantification of cell proliferation and viability.

Materials:

-

A549 cells (or other suitable EGFR-expressing cancer cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

WST-1 reagent

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in serum-free medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells for "cells only" (no treatment) and "vehicle control" (DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized based on the metabolic activity of the cell line.

-

Absorbance Measurement: Shake the plate for 1 minute on an orbital shaker and measure the absorbance at 450 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Western Blot for EGFR Phosphorylation

This protocol is designed to directly measure the inhibitory effect of the compound on EGFR autophosphorylation, a key marker of its activation.

Materials:

-

A549 cells (or similar)

-

6-well cell culture plates

-

This compound

-

Recombinant human EGF

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors[8]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST is recommended for phospho-proteins)[8]

-

Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Rabbit anti-total-EGFR

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Starvation: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 12-18 hours in a serum-free medium.

-

Compound Treatment: Treat the starved cells with various concentrations of this compound (e.g., based on the IC50 value from the viability assay) for 2 hours.

-

EGF Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C to induce EGFR phosphorylation. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer containing inhibitors. Keep samples on ice at all times to prevent dephosphorylation[8].

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[8][9].

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL substrate and visualize the bands using a chemiluminescence imaging system[8][9].

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against total EGFR.

Data Analysis: Quantify the band intensity for both phospho-EGFR and total EGFR using densitometry software. Calculate the ratio of phospho-EGFR to total EGFR for each treatment condition and normalize to the EGF-stimulated control.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedures described above.

Caption: Workflow for evaluating a potential kinase inhibitor.

Data Presentation

The following tables present hypothetical data for this compound, assuming it acts as an EGFR inhibitor.

Table 1: Cell Viability in A549 Cells (IC50 Determination)

| Compound Concentration (µM) | % Cell Viability (Relative to Vehicle) |

| 0.01 | 98.5 ± 4.2 |

| 0.1 | 95.1 ± 3.8 |

| 1 | 75.3 ± 5.1 |

| 5 | 52.4 ± 4.5 |

| 10 | 30.1 ± 3.9 |

| 50 | 12.6 ± 2.5 |

| 100 | 5.2 ± 1.8 |

| Calculated IC50 | 4.8 µM |

Table 2: Inhibition of EGFR Phosphorylation in A549 Cells

| Treatment Condition | Relative p-EGFR/Total EGFR Ratio (Normalized to EGF Control) |

| No Treatment (Unstimulated) | 0.05 |

| Vehicle + EGF (100 ng/mL) | 1.00 |

| 1 µM Compound + EGF | 0.65 |

| 5 µM Compound + EGF | 0.28 |

| 10 µM Compound + EGF | 0.11 |

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 2,4-pyrimidinediamine derivatives as potent dual inhibitors of ALK and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 6-chloro-4-N-propylpyrimidine-2,4-diamine | 54768-73-9 [smolecule.com]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. researchgate.net [researchgate.net]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application of 6-Chloro-N4-propyl-4,5-pyrimidinediamine in Antimicrobial Studies: A Guide for Researchers

Disclaimer: Direct antimicrobial studies on 6-Chloro-N4-propyl-4,5-pyrimidinediamine are not extensively available in the public domain. The following application notes and protocols are based on research conducted on structurally similar pyrimidine derivatives and are intended to serve as a comprehensive guide for initiating antimicrobial investigations of the specified compound.

Application Notes

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleic acids and various therapeutic agents. This structural prominence has made pyrimidine derivatives a significant area of interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. Compounds bearing the pyrimidine core have demonstrated a broad spectrum of activities, including antibacterial, antifungal, antiviral, and anticancer properties.

The subject of this guide, this compound, belongs to this promising class of compounds. While specific data on its antimicrobial efficacy is not yet widely reported, its structural features—a chlorinated pyrimidine ring with amine substituents—suggest a potential for biological activity. Halogenation and the presence of amino groups are known to influence the antimicrobial and antibiofilm activities of heterocyclic compounds. For instance, various halogenated pyrimidines have been shown to inhibit bacterial growth and biofilm formation of pathogens like Staphylococcus aureus.